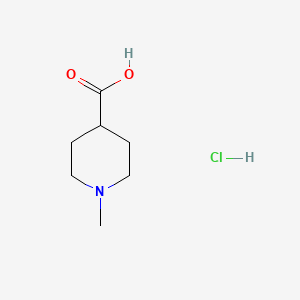

1-methylpiperidine-4-carboxylic Acid Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-8-4-2-6(3-5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUDEWJJEMHIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40991544 | |

| Record name | 1-Methylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40991544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71985-80-3, 71235-92-2 | |

| Record name | 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71985-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40991544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl piperidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.248.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 71235-92-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-methylpiperidine-4-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methylpiperidine-4-carboxylic acid hydrochloride is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural motif, featuring a methylated tertiary amine and a carboxylic acid function on a piperidine ring, makes it a key intermediate in the synthesis of various pharmaceutical agents. This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and essential safety information.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ClNO₂ | [1] |

| Molecular Weight | 179.64 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 225-228 °C (decomposes) | [2] |

| Solubility | Soluble in water and polar protic solvents like alcohols. | [2] |

| pKa | Estimated pKa of the carboxylic acid is ~2-4, and the piperidinium ion is ~10-11. (Predicted values based on similar structures). | |

| Stability | Stable under normal laboratory conditions. |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl group (a singlet), the piperidine ring protons (a series of multiplets), and the carboxylic acid proton (a broad singlet). The exact chemical shifts would be dependent on the solvent used.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the N-methyl carbon, the carbons of the piperidine ring, and the carbonyl carbon of the carboxylic acid.

-

FT-IR: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, C-H stretching vibrations of the piperidine ring and methyl group, and a strong absorption for the C=O stretch of the carbonyl group.

Experimental Protocols

Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol details the synthesis of 1-methylpiperidine-4-carboxylic acid from isonipecotic acid (piperidine-4-carboxylic acid) through a reductive methylation reaction, followed by conversion to its hydrochloride salt.[3][4][5][6]

Materials:

-

Isonipecotic acid

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Concentrated Hydrochloric Acid

-

Acetonitrile

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter flask

-

Rotary evaporator

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve isonipecotic acid in deionized water.

-

Reductive Methylation: To the stirred solution, add formic acid followed by the dropwise addition of formaldehyde solution.

-

Heating: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).[7]

-

Cooling and Neutralization: Cool the reaction mixture to room temperature and then further in an ice bath. Carefully neutralize the excess formic acid with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of ~7-8.

-

Isolation of the Free Base (Optional): The free base, 1-methylpiperidine-4-carboxylic acid, can be isolated at this stage by concentrating the solution under reduced pressure and purifying by crystallization or chromatography.

-

Formation of the Hydrochloride Salt: To the aqueous solution of the free base, add concentrated hydrochloric acid dropwise until the pH is acidic (~1-2).

-

Crystallization and Isolation: Concentrate the acidic solution by heating to reduce the volume. Add acetonitrile to induce crystallization.[7] Cool the mixture in an ice bath to maximize crystal formation.

-

Filtration and Drying: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold acetonitrile and dry them under vacuum to obtain this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash hands thoroughly after handling.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Mandatory Visualizations

Below are diagrams illustrating the key experimental workflow for the synthesis of this compound.

References

- 1. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1) | C7H14ClNO2 | CID 2760043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 71985-80-3 [smolecule.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

Elucidation of the Molecular Structure of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-methylpiperidine-4-carboxylic acid hydrochloride. Due to the limited availability of published experimental spectroscopic data, this guide utilizes predicted spectral information to illustrate the principles of structural analysis. The methodologies and expected outcomes are detailed to assist researchers in the characterization of this and similar small molecules.

Chemical Identity and Properties

This compound is a piperidine derivative. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for pharmaceutical applications.

| Property | Value | Source |

| Chemical Formula | C₇H₁₄ClNO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 179.64 g/mol | --INVALID-LINK--[1] |

| CAS Number | 71985-80-3 | --INVALID-LINK--[2] |

| Appearance | White to off-white solid | --INVALID-LINK--[3] |

| IUPAC Name | 1-methylpiperidine-4-carboxylic acid;hydrochloride | --INVALID-LINK--[1] |

Molecular Structure

The core structure consists of a piperidine ring with a methyl group attached to the nitrogen atom (N1) and a carboxylic acid group at the C4 position. The hydrochloride salt involves the protonation of the tertiary amine and the presence of a chloride counter-ion.

Spectroscopic Data for Structural Elucidation (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. This data is essential for confirming the molecular structure.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 1H | COOH |

| ~3.5 - 3.7 | m | 2H | H2 (eq), H6 (eq) |

| ~3.0 - 3.2 | m | 2H | H2 (ax), H6 (ax) |

| ~2.9 | s | 3H | N-CH₃ |

| ~2.5 - 2.7 | m | 1H | H4 |

| ~2.0 - 2.2 | m | 2H | H3 (eq), H5 (eq) |

| ~1.8 - 2.0 | m | 2H | H3 (ax), H5 (ax) |

Note: Predicted shifts are highly dependent on the solvent and pH. The proton on the nitrogen is expected to be exchangeable and may not be observed.

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O |

| ~55 | C2, C6 |

| ~45 | N-CH₃ |

| ~40 | C4 |

| ~28 | C3, C5 |

FT-IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (carboxylic acid) |

| 2400-2700 | Broad | N-H⁺ stretch |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (carboxylic acid) |

| ~1450 | Medium | C-H bend |

| ~1200 | Medium | C-O stretch |

Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry would likely lead to the fragmentation of the parent molecule.

| m/z | Proposed Fragment |

| 143 | [M-HCl]⁺, the free base |

| 128 | [M-HCl-CH₃]⁺ |

| 98 | [M-HCl-COOH]⁺ |

| 57 | [C₄H₉]⁺ or piperidine ring fragment |

| 42 | [C₂H₄N]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is suitable for this polar molecule and would likely show the [M+H]⁺ ion of the free base at m/z 144.1. Electron ionization (EI) would provide more fragmentation information.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to deduce the structure.

Synthesis Pathway

This compound can be synthesized from isonipecotic acid.[2]

Conclusion

References

An In-depth Technical Guide to 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

CAS Number: 71985-80-3

Abstract

This technical guide provides a comprehensive overview of 1-methylpiperidine-4-carboxylic acid hydrochloride (CAS 71985-80-3), a heterocyclic compound with potential applications in pharmaceutical and chemical research. This document collates available data on its chemical and physical properties, provides a detailed synthesis protocol, and discusses its potential, though not yet fully substantiated, biological activities. The guide is intended for researchers, scientists, and drug development professionals interested in the applications of piperidine derivatives. While publicly available information on the specific biological and pharmacokinetic profile of this compound is limited, this guide consolidates the existing knowledge to serve as a foundational resource for future research and development.

Introduction

This compound is a derivative of piperidine, a saturated heterocycle that is a common scaffold in many pharmaceuticals and biologically active compounds. The presence of the N-methyl group and the carboxylic acid functionality at the 4-position of the piperidine ring, along with its formulation as a hydrochloride salt, imparts specific physicochemical properties that may influence its biological activity and synthetic utility. This compound is noted as an intermediate in organic synthesis and has been suggested to possess biological activities, including potential effects on the central nervous system and antimicrobial properties, although specific evidence for the latter is not extensively documented in peer-reviewed literature for this particular molecule.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 71985-80-3 | [1][2] |

| Molecular Formula | C₇H₁₄ClNO₂ | [2][3] |

| Molecular Weight | 179.64 g/mol | [2][3] |

| IUPAC Name | 1-methylpiperidine-4-carboxylic acid;hydrochloride | [3] |

| Synonyms | 1-Methylisonipecotic acid hydrochloride, N-Methylpiperidine-4-carboxylic acid hydrochloride | [1] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 226-228 °C (decomposition) | [5] |

| Solubility | Soluble in water | [1] |

| SMILES | CN1CCC(CC1)C(=O)O.Cl | [3] |

| InChI | InChI=1S/C7H13NO2.ClH/c1-8-4-2-6(3-5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H | [3] |

Synthesis

A detailed experimental protocol for the synthesis of this compound has been reported. The synthesis involves the reductive amination of isonipecotic acid.

Experimental Protocol: Reductive Amination

This synthesis route utilizes isonipecotic acid as the starting material, with formaldehyde and formic acid in the presence of a palladium catalyst.

Materials:

-

Isonipecotic acid

-

Palladium on charcoal (10% wt, 50% wet paste)

-

Purified water

-

Formic acid

-

Formaldehyde

-

Concentrated hydrochloric acid

-

Acetonitrile

Procedure: [3]

-

Charge isonipecotic acid, palladium on charcoal, and purified water into a reaction vessel.

-

Heat the mixture to 90-95 °C.

-

Charge formic acid and formaldehyde to the vessel.

-

After the reaction is complete, cool the mixture to 20-30 °C.

-

Filter the reaction mixture and wash the filter cake with purified water.

-

Concentrate the combined filtrates.

-

Adjust the temperature to 65-75 °C and add concentrated hydrochloric acid.

-

Add acetonitrile at ≥70 °C to precipitate the product.

-

Cool the mixture to 20-25 °C and stir for 1-2 hours.

-

Filter the precipitate, wash with acetonitrile, and dry to yield this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

- 3. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1) | C7H14ClNO2 | CID 2760043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

synthesis of 1-methylpiperidine-4-carboxylic acid hydrochloride from isonipecotic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-methylpiperidine-4-carboxylic acid hydrochloride from isonipecotic acid. The primary method described is the Eschweiler-Clarke reaction, a well-established procedure for the N-methylation of secondary amines. This guide provides a comprehensive overview of the chemical principles, experimental protocols, and safety considerations for this synthesis.

Overview of the Synthesis

The synthesis of this compound from isonipecotic acid is achieved through a two-step process:

-

N-methylation of Isonipecotic Acid: The secondary amine of the isonipecotic acid ring is methylated using formaldehyde as the carbon source and formic acid as the reducing agent. This classic organic transformation is known as the Eschweiler-Clarke reaction. The reaction proceeds by the formation of an iminium ion intermediate, which is subsequently reduced by formate.[1][2] The evolution of carbon dioxide gas drives the reaction to completion.[1]

-

Hydrochloride Salt Formation: The resulting 1-methylpiperidine-4-carboxylic acid is then treated with hydrochloric acid to yield the corresponding hydrochloride salt, which is often more stable and easier to handle as a crystalline solid.

An alternative, though less commonly documented, procedure suggests the use of palladium on activated carbon as a catalyst in the methylation step.[3] However, the standard Eschweiler-Clarke reaction does not typically employ a metal catalyst.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Isonipecotic Acid | C₆H₁₁NO₂ | 129.16 | 498-94-2 |

| This compound | C₇H₁₄ClNO₂ | 179.64 | 71985-80-3 |

Experimental Protocols

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Concentration |

| Isonipecotic Acid | 129.16 | >98% |

| Formaldehyde Solution | 30.03 | 37% in H₂O |

| Formic Acid | 46.03 | ~98% |

| Concentrated Hydrochloric Acid | 36.46 | ~37% |

| Acetonitrile | 41.05 | Reagent Grade |

| Purified Water | 18.02 | Deionized |

Detailed Synthesis Procedure

Step 1: N-Methylation (Eschweiler-Clarke Reaction)

-

To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add isonipecotic acid (1.0 equivalent).

-

Add a solution of formaldehyde (37% in water, approximately 1.1 equivalents) and formic acid (approximately 1.8 equivalents).[2]

-

Heat the reaction mixture to 90-100°C and maintain this temperature for several hours (e.g., 18 hours, though reaction time may vary and should be monitored).[2][3] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature (20-30°C).[3]

Step 2: Hydrochloride Salt Formation and Purification

-

Concentrate the reaction mixture under reduced pressure to remove excess formic acid and water.

-

Adjust the temperature of the concentrated residue to 65-75°C.[3]

-

Carefully add concentrated hydrochloric acid to the vessel to protonate the tertiary amine and form the hydrochloride salt.

-

Add acetonitrile to the mixture at a temperature of ≥70°C to induce crystallization.[3]

-

Concentrate the solution by atmospheric distillation to approximately 2-3 volumes.[3]

-

Cool the mixture to 20-25°C and stir for 1-2 hours to allow for complete crystallization.[3]

-

Collect the solid product by filtration.

-

Wash the filter cake with cold acetonitrile.[3]

-

Dry the product under vacuum at a temperature up to 50°C to a constant weight.[3] A yield of approximately 91% has been reported for a similar procedure.[3]

Reaction Mechanisms and Workflows

Eschweiler-Clarke Reaction Mechanism

The diagram below illustrates the generally accepted mechanism for the Eschweiler-Clarke methylation of a secondary amine.

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification process.

Caption: Experimental Workflow for the Synthesis.

Characterization Data

While specific spectroscopic data for this compound is not widely available in peer-reviewed literature, characterization of the final product should be performed using standard analytical techniques to confirm its identity and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the N-methyl group and the overall carbon skeleton.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the N-H stretch of the hydrochloride salt.

-

Mass Spectrometry (MS): To determine the molecular weight of the free base (1-methylpiperidine-4-carboxylic acid).

-

Melting Point Analysis: To assess the purity of the crystalline product.

For the related compound, methyl piperidine-4-carboxylate hydrochloride, the following spectral data has been reported: IR (KBr, cm⁻¹): 3615 (N-H), 3412 (O-H), 1720 (C=O of ester), 1610 (C=O of acid), 1516 (C-N); ¹H-NMR (500 MHz, CDCl₃, δ/ppm): 9.2 (s, 1H, HCl), 9.0 (s, 1H, NH), 3.62 (s, 3H, -COOCH₃), 3.2-3.18 (m, 2H, >N-CH₂-), 2.92-2.86 (m, 2H, >N-CH₂-), 2.7 (m, 1H), 1.98 (m, 2H), 1.8-1.72 (m, 2H); MS (m/z): 206.22 (M+1).[4] Note that this data is for the methyl ester and not the N-methylated final product of the described synthesis.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Isonipecotic Acid: May cause skin, eye, and respiratory irritation.

-

Formaldehyde: Is a known carcinogen and is toxic if inhaled or swallowed. It can cause severe skin burns and eye damage.

-

Formic Acid: Is corrosive and can cause severe skin burns and eye damage. It is also flammable.

-

Hydrochloric Acid: Is highly corrosive and can cause severe burns.

Consult the Safety Data Sheets (SDS) for each reagent before commencing any experimental work.

Conclusion

The synthesis of this compound from isonipecotic acid via the Eschweiler-Clarke reaction is a robust and high-yielding method. This guide provides a detailed framework for researchers to successfully perform this synthesis. Adherence to the experimental protocols and safety guidelines is crucial for obtaining a pure product in a safe and efficient manner. Further characterization of the final product using modern analytical techniques is recommended to verify its structure and purity.

References

The Versatile Scafford: 1-Methylpiperidine-4-carboxylic Acid Hydrochloride in Modern Organic Synthesis

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of 1-methylpiperidine-4-carboxylic acid hydrochloride as a pivotal building block in organic synthesis. This document outlines its chemical properties, synthesis, and key applications, with a focus on the development of central nervous system (CNS) active pharmaceuticals.

Core Properties and Synthesis

This compound is a white crystalline solid with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol .[1][2] Its structure, featuring a methylated piperidine ring and a carboxylic acid group, makes it a valuable synthon for introducing the 1-methylpiperidine-4-carbonyl moiety into a diverse range of molecules.

Physicochemical and Safety Data

| Property | Value |

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.64 g/mol [1][2] |

| CAS Number | 71985-80-3[1] |

| Appearance | White crystalline powder |

| Melting Point | 226-228°C (decomposes) |

| Solubility | Soluble in water |

| Purity | Typically ≥96% |

Safety Information: This compound is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment should be used when handling this reagent.

Synthesis of this compound

The primary synthetic route to this compound involves the reductive amination of isonipecotic acid.

A detailed experimental protocol for this synthesis is provided below.

Experimental Protocols

Synthesis of this compound from Isonipecotic Acid

Objective: To synthesize this compound via reductive amination of isonipecotic acid.

Reagents and Materials:

-

Isonipecotic acid

-

Formaldehyde

-

Formic acid

-

10% Palladium on activated carbon

-

Concentrated Hydrochloric acid

-

Acetonitrile

-

Purified water

Procedure:

-

Charge a reaction vessel with isonipecotic acid, 10% palladium on activated carbon, and purified water.

-

Heat the mixture to 90-100 °C.

-

Add formic acid and formaldehyde to the vessel.

-

After the reaction is complete, cool the mixture to 20-30 °C and filter.

-

Wash the filter cake with purified water.

-

Concentrate the combined filtrates.

-

Adjust the temperature to 65-75 °C and add concentrated hydrochloric acid.

-

Add acetonitrile to precipitate the product.

-

Cool the mixture to 20-25 °C and stir for 1-2 hours.

-

Filter the solid, wash with acetonitrile, and dry to afford this compound.[1]

Quantitative Data:

-

Yield: 91%[1]

General Protocol for Amide Bond Formation

Objective: To form an amide bond between 1-methylpiperidine-4-carboxylic acid and a primary or secondary amine.

Reagents and Materials:

-

This compound

-

Amine

-

Coupling agent (e.g., HATU, EDC/HOBt)

-

Base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve this compound in the chosen anhydrous solvent.

-

Add the base to neutralize the hydrochloride and deprotonate the carboxylic acid.

-

Add the coupling agent and stir for a short period to activate the carboxylic acid.

-

Add the amine to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

General Protocol for Ester Formation

Objective: To form an ester bond between 1-methylpiperidine-4-carboxylic acid and an alcohol or phenol.

Reagents and Materials:

-

This compound

-

Alcohol or Phenol

-

Coupling agent (e.g., DCC, EDC)

-

Catalyst (e.g., DMAP)

-

Anhydrous solvent (e.g., DCM, THF)

Procedure:

-

Suspend this compound, the alcohol/phenol, and the catalyst in the chosen anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Add the coupling agent portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Filter off any solid byproducts (e.g., DCU if DCC is used).

-

Wash the filtrate with dilute acid and base.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Applications in Drug Discovery

The 1-methylpiperidine-4-carboxylic acid scaffold is a key component in a variety of pharmacologically active compounds, particularly those targeting the central nervous system. Its rigid structure and the presence of a basic nitrogen atom are crucial for interacting with specific biological targets.

Synthesis of Opioid Receptor Modulators

The piperidine moiety is a common feature in many opioid receptor agonists and antagonists. By utilizing this compound, medicinal chemists can synthesize a range of analogs to probe structure-activity relationships and develop novel analgesics with improved side-effect profiles. The synthesis of remifentanil, a potent and short-acting opioid, involves a substituted piperidine-4-carboxylate core, highlighting the importance of this structural class.

Opioid Receptor Signaling Pathway:

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This ultimately results in a reduction in neuronal excitability and the analgesic effect.

Synthesis of Muscarinic Receptor Agonists

Muscarinic acetylcholine receptors, another class of GPCRs, are involved in various physiological processes and are important targets for the treatment of neurological disorders. The 1-methylpiperidine scaffold can be found in compounds designed to modulate these receptors.

Muscarinic M1 Receptor Signaling Pathway:

The M1 muscarinic receptor, a target for cognitive enhancement, primarily couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[1][3]

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key scaffold for the development of novel therapeutics targeting the central nervous system. The straightforward protocols for its incorporation into larger molecules, combined with its favorable structural features, ensure its continued importance in the discovery of new and improved drugs.

References

The Synthesis and Strategic Importance of N-Methylpiperidine-4-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylpiperidine-4-carboxylic acid, also known as N-methylisonipecotic acid, is a pivotal heterocyclic building block in modern medicinal chemistry. While its own discovery is intricately linked to the development of early synthetic analgesics, its true significance lies in its role as a versatile scaffold for the synthesis of a wide array of pharmaceutical agents. This technical guide provides a comprehensive overview of the history, synthesis, and characterization of N-methylpiperidine-4-carboxylic acid and its derivatives. Detailed experimental protocols for key synthetic methodologies are presented, alongside a comparative analysis of quantitative data. Furthermore, this guide illustrates the compound's central role in the synthesis of historically significant drugs, such as pethidine, and its application in the development of novel therapeutics.

Introduction and Historical Context

The history of N-methylpiperidine-4-carboxylic acid is intrinsically woven into the quest for synthetic alternatives to morphine. Its parent compound, piperidine-4-carboxylic acid (isonipecotic acid), was first described in the scientific literature by at least 1944 and was later identified as a partial agonist of the GABAA receptor.[1] However, the N-methylated derivative gained prominence with the synthesis of the potent analgesic pethidine (also known as meperidine or Demerol) by Otto Eisleb and Otto Schaumann in 1939.[2][3] Pethidine, chemically ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, demonstrated the crucial role of the N-methyl-4-substituted piperidine core in achieving significant analgesic activity.[2] This discovery spurred extensive research into derivatives of N-methylpiperidine-4-carboxylic acid, establishing it as a cornerstone in the development of analgesics, anti-inflammatory drugs, and other therapeutic agents.[4]

The N-methylpiperidine-4-carboxylic acid scaffold is a key intermediate in the synthesis of a diverse range of bioactive molecules due to its favorable properties, such as stability and reactivity, which allow for efficient incorporation into various chemical processes.[4] Its structure provides a versatile platform for chemical modification, enabling the fine-tuning of pharmacological properties.

Physicochemical Properties

N-methylpiperidine-4-carboxylic acid is a white solid with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol .[5] Its hydrochloride salt is also commonly used in synthesis.[6] The methyl ester derivative, N-methylpiperidine-4-carboxylic acid methyl ester, is a yellow liquid.[4]

| Property | Value | Reference |

| Molecular Formula | C7H13NO2 | [5] |

| Molecular Weight | 143.18 g/mol | [5] |

| Appearance | White solid | [7] |

| CAS Number | 68947-43-3 | [8] |

Synthesis of N-Methylpiperidine-4-Carboxylic Acid and its Esters

Several synthetic routes to N-methylpiperidine-4-carboxylic acid and its esters have been developed, starting from isonipecotic acid or its esters.

Reductive Amination of Isonipecotic Acid

A common and efficient method for the synthesis of N-methylpiperidine-4-carboxylic acid is the reductive amination of isonipecotic acid using formaldehyde in the presence of a reducing agent.

Caption: General scheme for the synthesis of N-methylpiperidine-4-carboxylic acid via reductive amination.

Experimental Protocol: Synthesis of 1-Methylpiperidine-4-carboxylic Acid

To a solution of isonipecotic acid (1 kg, 7.74 mol) in 10 L of water are added formaldehyde (37% aqueous solution, 720 g, 8.87 mol) and a wet Pd/C catalyst (10%; 55% paste, 100 g).[7] The mixture is transferred to a stainless steel hydrogenation reactor and pressurized with hydrogen (3 bar).[7] The reaction mixture is stirred overnight at 16-25 °C.[7] Upon completion, the catalyst is removed by filtration, and the filtrate is washed with water.[7] The filtrate is then concentrated under vacuum, and the residue is azeotropically distilled with ethanol to remove residual water.[7] The resulting solid is dried under vacuum at 50 °C to yield 1-methylpiperidine-4-carboxylic acid as an off-white solid.[7]

| Reactants | Reagents | Conditions | Yield | Reference |

| Isonipecotic acid, Formaldehyde | H2, Pd/C | 16-25 °C, 3 bar H2, overnight | 98.1% | [7] |

Synthesis of N-Methylpiperidine-4-Carboxylic Acid Methyl Ester

The methyl ester is a key intermediate for many subsequent reactions. It can be synthesized either by esterification of the N-methylated acid or by N-methylation of the isonipecotate ester.

Experimental Protocol: N-methylation of Methyl Isonipecotate

To a stirred solution of methyl 4-piperidinecarboxylate (7.00 mmol) in methanol (25 mL), formic acid (5.52 g, 12.00 mmol) and 40% aqueous formaldehyde (2.67 g, 35.00 mmol) are sequentially added.[7] The reaction mixture is heated to reflux for 3 hours.[7] After cooling, the mixture is concentrated under reduced pressure. The residue is dissolved in water, basified with sodium bicarbonate solution, and extracted with dichloromethane.[7] The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to give methyl N-methyl-4-piperidinecarboxylate as a brown liquid.[7]

| Reactants | Reagents | Conditions | Yield | Reference |

| Methyl 4-piperidinecarboxylate | Formic acid, Formaldehyde | Reflux in methanol, 3 h | 910 mg (from 7.00 mmol) | [7] |

Spectroscopic Data for N-Methylpiperidine-4-carboxylic Acid Methyl Ester:

-

1H NMR (270 MHz, CDCl3, TMS): δ 1.69-2.03 (6H, m), 2.23-2.32 (4H, m), 2.78-2.83 (2H, m), 3.68 (3H, s).[7]

-

Mass Spectrum (APCI) m/z: 158 ([M+H]+, 100%), 126 (C7H12ON, 33%).[7]

The Role of N-Methylpiperidine-4-Carboxylic Acid in Drug Discovery

The N-methylpiperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs.

The Synthesis of Pethidine: A Historical Landmark

The synthesis of pethidine is a classic example of the application of N-methylpiperidine-4-carboxylic acid derivatives. The final step involves the esterification of 1-methyl-4-phenyl-4-piperidinecarboxylic acid.

Caption: Key steps in the synthesis of Pethidine from a piperidine intermediate.

The synthesis of pethidine involves the reaction of N,N-bis-(2-chloroethyl)-N-methylamine with benzyl cyanide to form the piperidine ring, followed by hydrolysis of the nitrile to a carboxylic acid and subsequent esterification.[2]

Modern Applications in Drug Development

Derivatives of N-methylpiperidine-4-carboxylic acid continue to be explored for various therapeutic targets. For example, ACP-103, a potent 5-HT2A receptor inverse agonist with potential as an antipsychotic agent, incorporates the N-methylpiperidine moiety.[9]

| Compound | Target | Activity | Reference |

| Pethidine | Opioid receptors | Analgesic | [2][3] |

| ACP-103 | 5-HT2A receptor | Inverse agonist (pKi = 9.3) | [9] |

Experimental Workflows and Signaling Pathways

While N-methylpiperidine-4-carboxylic acid itself is primarily a synthetic intermediate, its derivatives are instrumental in modulating biological pathways. The following diagram illustrates a general workflow for the synthesis and screening of novel piperidine derivatives for potential therapeutic activity.

Caption: A generalized workflow for the development of drugs based on the N-methylpiperidine-4-carboxylic acid scaffold.

Conclusion

N-methylpiperidine-4-carboxylic acid, a seemingly simple heterocyclic compound, holds a significant place in the history and ongoing practice of medicinal chemistry. From its foundational role in the development of the synthetic analgesic pethidine to its continued use as a versatile scaffold in modern drug discovery, this molecule has proven to be of enduring value. The synthetic methodologies detailed in this guide provide a practical resource for researchers, while the historical context and examples of its application underscore its importance in the creation of novel therapeutic agents. As the demand for new and improved pharmaceuticals continues, the strategic application of N-methylpiperidine-4-carboxylic acid and its derivatives is certain to remain a key area of research and development.

References

- 1. 4-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 22104579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 3. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. N-METHYL-4-PIPERIDINECARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methylpiperidine-4-carboxylic Acid Hydrochloride Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methylpiperidine-4-carboxylic acid hydrochloride, its derivatives, and analogs. It covers their synthesis, chemical properties, and diverse biological activities, with a focus on their potential in drug discovery and development. This document is intended to serve as a valuable resource for researchers and professionals working in medicinal chemistry, pharmacology, and related fields.

Introduction

1-Methylpiperidine-4-carboxylic acid and its analogs are a versatile class of compounds built upon the piperidine scaffold, a privileged structure in medicinal chemistry. The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a common motif in a wide array of pharmaceuticals and natural products. The conformational rigidity of the piperidine ring, combined with the ability to introduce diverse substituents at various positions, allows for the fine-tuning of physicochemical and pharmacological properties.

This guide will delve into the synthetic strategies employed to create these molecules, their engagement with various biological targets, and the structure-activity relationships (SAR) that govern their efficacy. Particular attention will be paid to their potential applications in the central nervous system (CNS) and beyond.

Synthesis of 1-Methylpiperidine-4-carboxylic Acid and Its Analogs

The synthesis of this compound and its derivatives typically starts from readily available precursors like isonipecotic acid (piperidine-4-carboxylic acid).

Synthesis of this compound

A common method for the synthesis of the core molecule involves the reductive amination of isonipecotic acid.[1]

Experimental Protocol: Synthesis of this compound [1]

-

Materials: Isonipecotic acid, palladium on activated carbon (10%), formic acid, formaldehyde, hydrochloric acid, acetonitrile, purified water.

-

Procedure:

-

Charge a reaction vessel with isonipecotic acid, palladium on activated carbon, and purified water.

-

Heat the mixture to 90-95 °C.

-

Add formic acid and formaldehyde to the vessel.

-

After the reaction is complete, cool the mixture to 20-30 °C.

-

Filter the reaction mixture and wash the filter cake with purified water.

-

Concentrate the combined filtrates.

-

Adjust the temperature to 65-75 °C and add concentrated hydrochloric acid.

-

Add acetonitrile at a temperature of ≥70 °C to precipitate the product.

-

Cool the mixture to 20-25 °C and stir for 1-2 hours.

-

Filter the solid product, wash with acetonitrile, and dry to obtain this compound.

-

Synthesis of Analogs and Derivatives

The synthesis of analogs and derivatives allows for the exploration of structure-activity relationships. Common modifications include N-substitution on the piperidine ring and derivatization of the carboxylic acid group, often to an amide.

Experimental Protocol: Synthesis of Methyl 1-Methylpiperidine-4-carboxylate [2]

-

Materials: 1-Methylisonipecotic acid hydrochloride, methanol, thionyl chloride, sodium carbonate, methylene chloride.

-

Procedure:

-

Dissolve 1-methylisonipecotic acid hydrochloride in methanol and cool to -10 °C in an ice-salt bath.

-

Slowly add thionyl chloride to the stirred solution.

-

After the addition is complete, allow the reaction to warm to 40 °C and hold for 2 hours.

-

Neutralize the solution to approximately pH 8 with sodium carbonate.

-

Extract the product with methylene chloride.

-

Dry the organic layer and evaporate the solvent to yield methyl 1-methylpiperidine-4-carboxylate.

-

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of 1-methylpiperidine-4-carboxylic acid have been investigated for a wide range of biological activities. The following tables summarize quantitative data for various analogs.

Inhibition of 5α-Reductase

Certain N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have shown inhibitory activity against 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-dependent conditions.[3]

| Compound | R-substituent | 5α-Reductase Type 1 IC50 (µM) (Rat) | 5α-Reductase Type 2 IC50 (µM) (Rat) | Reference |

| 6 | Diphenylacetyl | 3.44 | 0.37 | [3] |

| 7 | Dicyclohexylacetyl | ~10 | 0.08 | [3] |

| 9 | Diphenylcarbamoyl | 0.54 | 0.69 | [3] |

Inhibition of Human Carbonic Anhydrases (hCA)

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been identified as potent inhibitors of various human carbonic anhydrase isoforms.[4]

| Compound | R-substituent | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | Reference |

| 5 | 3-Methoxybenzyl | 35.4 | 5.8 | 23.4 | [4] |

| 6 | 4-Methoxybenzyl | 25.1 | 3.7 | 25.1 | [4] |

| 9 | 4-Fluorobenzyl | 21.9 | 5.6 | 10.3 | [4] |

| 10 | 4-Chlorobenzyl | 20.3 | 4.4 | 6.2 | [4] |

| 16 | 4-Methylbenzyl | 5.5 | 4.1 | 0.8 | [4] |

| 20 | 4-(Trifluoromethyl)benzyl | 4.9 | 4.3 | 0.9 | [4] |

Antimycobacterial Activity

Piperidine-4-carboxamides have been identified as a novel class of DNA gyrase inhibitors with activity against Mycobacterium abscessus.[5]

| Compound | R-substituent | M. abscessus MIC (µM) | Reference |

| 844 | 1-(2-(4-chlorophenyl)ethyl) | >25 | [5] |

| 844-TFM | 1-(2-(4-(trifluoromethyl)phenyl)ethyl) | 2.5 | [5] |

Signaling Pathways

The therapeutic potential of 1-methylpiperidine-4-carboxylic acid derivatives, particularly in the CNS, is attributed to their interaction with various neurotransmitter systems.

GABAergic Signaling

The structural similarity of the piperidine-4-carboxylic acid scaffold to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS, suggests a potential interaction with the GABAergic system. These compounds may act as GABA receptor agonists or antagonists, or as inhibitors of GABA reuptake transporters (GATs), thereby modulating inhibitory neurotransmission.

Serotonergic and Dopaminergic Signaling

Derivatives of 1-methylpiperidine-4-carboxylic acid have also been investigated for their effects on serotonergic and dopaminergic pathways. For instance, ACP-103, a derivative, is a potent 5-HT2A receptor inverse agonist with potential antipsychotic properties.[6] These pathways are crucial for regulating mood, cognition, and motor control.

Conclusion

This compound and its derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. Their synthetic tractability allows for the generation of diverse chemical libraries, and their ability to interact with a wide range of biological targets, particularly within the central nervous system, underscores their potential in addressing a variety of diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development in this exciting area of medicinal chemistry. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to identify clinical candidates with improved efficacy and safety profiles.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine-4-carboxylic acid hydrochloride is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. Its piperidine scaffold is a common motif in a wide array of biologically active molecules, and the presence of both a carboxylic acid and a tertiary amine functionality makes it a versatile intermediate for the synthesis of diverse chemical entities. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance.

Physicochemical Characteristics

The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 179.64 g/mol | [2][3] |

| Appearance | White to light brown crystalline powder or solid | [4] |

| Melting Point | 226-228 °C (with decomposition) | [5][6] |

| Solubility | Soluble in water | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 71985-80-3 | [2][7] |

| IUPAC Name | 1-methylpiperidine-4-carboxylic acid;hydrochloride | [7] |

| SMILES | CN1CCC(CC1)C(=O)O.Cl | [3] |

| InChI | InChI=1S/C7H13NO2.ClH/c1-8-4-2-6(3-5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H | [3] |

Table 3: Spectral Data

| Spectroscopic Technique | Observed Characteristics | Reference(s) |

| Infrared (IR) Spectroscopy | Broad absorption at 2500-3300 cm⁻¹ (O-H stretch), absorption around 1710 cm⁻¹ (C=O stretch). | [1] |

| UV-Visible Spectroscopy | Weak absorption around 200-210 nm. | [1] |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 179. Fragmentation can occur via McLafferty rearrangement. | [1] |

Note: Detailed NMR spectral data with specific peak assignments for 1-methylpiperidine-4-carboxylic acid HCl were not explicitly found in the searched literature. However, ¹H NMR data for structurally similar compounds are available.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the reductive amination of isonipecotic acid.[2][6]

Materials:

-

Isonipecotic acid

-

Formaldehyde (37% aqueous solution)

-

Formic acid

-

10% Palladium on activated carbon (50% wet)

-

Hydrochloric acid (concentrated)

-

Acetonitrile

-

Purified water

Procedure:

-

In a reaction vessel, charge isonipecotic acid, 10% palladium on activated carbon, and purified water.

-

Heat the mixture to 90-100 °C.

-

To the heated mixture, add formic acid followed by formaldehyde.

-

Maintain the reaction at 90-100 °C and monitor for completion by a suitable analytical method (e.g., HPLC) until the starting material is consumed.

-

Cool the reaction mixture and filter to remove the palladium catalyst.

-

Wash the filter cake with purified water.

-

Concentrate the combined filtrates under reduced pressure.

-

Add concentrated hydrochloric acid to the residue.

-

Add acetonitrile to precipitate the product.

-

Cool the mixture and stir to complete crystallization.

-

Filter the solid product, wash with acetonitrile, and dry under vacuum to yield this compound.

Caption: General workflow for the synthesis of 1-methylpiperidine-4-carboxylic acid HCl.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC): While a specific validated method for 1-methylpiperidine-4-carboxylic acid HCl was not found, a general approach for similar piperidine carboxylic acids can be employed.

-

Column: A reverse-phase C18 column is often suitable.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid is typically used for good peak shape and retention.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) can be used, as the carboxyl group provides some UV absorbance.

Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its low volatility and polar nature. Derivatization is often required to convert the carboxylic acid to a more volatile ester.

-

Derivatization: Esterification of the carboxylic acid group, for example, by reaction with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst.

-

Column: A polar capillary column would be appropriate for separating the derivatized analyte.

-

Detection: Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used for detection and identification.

Biological Significance and Potential Signaling Pathways

This compound and its derivatives have been investigated for their potential to interact with the central nervous system (CNS).[1] The piperidine ring is a key structural feature in many neuroactive compounds. While specific signaling pathways for this exact molecule are not well-documented in the available literature, its structural similarity to other neuroactive piperidine-based molecules suggests potential interactions with neurotransmitter systems.

Given its structural relationship to arecoline, a known psychoactive alkaloid, it is plausible that 1-methylpiperidine-4-carboxylic acid derivatives could modulate cholinergic pathways. Arecoline is known to be an agonist at muscarinic acetylcholine receptors.

Below is a hypothetical signaling pathway diagram illustrating a potential mechanism of action for a derivative of 1-methylpiperidine-4-carboxylic acid, assuming it acts as a muscarinic acetylcholine receptor agonist.

Caption: Hypothetical signaling pathway for a derivative acting as a muscarinic agonist.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the field of drug discovery. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it an accessible and versatile tool for researchers. While its precise biological role and mechanisms of action are still under investigation, its structural features suggest a strong potential for interaction with key biological targets within the central nervous system. Further research into this and similar molecules could lead to the development of novel therapeutics for a range of neurological disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]

- 4. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. researchgate.net [researchgate.net]

- 7. Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 1-methylpiperidine-4-carboxylic acid hydrochloride. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary precautions for its use in a laboratory or research setting. Adherence to these guidelines is crucial for maintaining a safe working environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure. The substance is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Some sources also indicate that it may be harmful if swallowed.[3][4]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation[1][2] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1][2] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3][4] |

Signal Word: Warning[1] or Danger[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₁₄ClNO₂[3][4] |

| Molecular Weight | 179.64 g/mol [3][4] |

| Appearance | Solid[3] |

| Melting Point | 234-235 °C[5] |

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure and ensuring safety.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust.[6][7] Eyewash stations and safety showers should be readily accessible in the immediate work area.[7]

Personal Protective Equipment

The following personal protective equipment is recommended when handling this substance:

-

Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[6][7][8]

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.[6][7] Gloves should be inspected before use and disposed of properly after handling the material.[8]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6][8]

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[6][7]

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe dust.[9]

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]

-

Contaminated clothing should be removed and washed before reuse.[7]

The following diagram illustrates a logical workflow for the safe handling of this compound.

Caption: Safe Handling Workflow for this compound.

First Aid Measures

In the event of exposure, immediate action is critical. The following first aid measures should be taken:

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention.[1][8] |

The following diagram outlines the first aid response to an exposure event.

Caption: First Aid Procedures for Exposure.

Storage and Disposal

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[6][8] It should be stored away from incompatible materials such as strong oxidizing agents.[6]

Disposal

Dispose of this substance and its container in accordance with local, regional, and national regulations. Waste is considered hazardous and should be handled by a licensed professional waste disposal service.[1] Do not allow the product to enter drains.[6]

Accidental Release Measures

In case of a spill, avoid dust formation.[6] Wear appropriate personal protective equipment, including respiratory protection.[9] Sweep or scoop up the material and place it into a suitable, closed container for disposal.[1] Ensure the area is well-ventilated.

Fire-Fighting Measures

In the event of a fire, use extinguishing media appropriate for the surrounding environment, such as water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[1] Thermal decomposition can produce irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[10]

This guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment that should be conducted prior to any use of this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for complete and detailed information.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. H33083.06 [thermofisher.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1) | C7H14ClNO2 | CID 2760043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [oakwoodchemical.com]

- 6. peptide.com [peptide.com]

- 7. keyorganics.net [keyorganics.net]

- 8. bjoka-vip.com [bjoka-vip.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Synthesis of CNS-Active Compounds Using 1-Methylpiperidine-4-Carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Central Nervous System (CNS)-active compounds utilizing 1-methylpiperidine-4-carboxylic acid hydrochloride as a key starting material. The piperidine scaffold is a prevalent feature in numerous pharmaceuticals, and its derivatives are integral to the development of drugs targeting the CNS.[1][2] This document outlines synthetic routes to key intermediates and final compounds with potential neuroleptic and monoamine reuptake inhibition properties.

Synthesis of Key Intermediate: 1-Methylpiperidine-4-carbonyl chloride

A crucial step in the functionalization of 1-methylpiperidine-4-carboxylic acid is its conversion to the more reactive acyl chloride. This intermediate can then be readily used in various coupling reactions to introduce the piperidine moiety into larger molecular frameworks.

Experimental Protocol: Synthesis of 1-Methylpiperidine-4-carbonyl chloride

This protocol is adapted from general procedures for the formation of acyl chlorides from carboxylic acids.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Dichloromethane (DCM), anhydrous

-

Dimethylformamide (DMF), catalytic amount

-

Nitrogen or Argon atmosphere

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Add a catalytic amount of dimethylformamide (DMF) (e.g., 1-2 drops).

-

Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

-

Remove the solvent and excess reagent in vacuo using a rotary evaporator to yield the crude 1-methylpiperidine-4-carbonyl chloride hydrochloride.

-

This intermediate is often used immediately in the next step without further purification.

Synthesis of a Butyrophenone Analog

Butyrophenones are a class of antipsychotic drugs used in the treatment of schizophrenia and other psychiatric disorders.[3] The following protocol describes the synthesis of a butyrophenone derivative incorporating the 1-methylpiperidine moiety.

Experimental Protocol: Synthesis of 1-(4-(4-fluorophenyl)-4-oxobutyl)-N,N-dimethylpiperidine-4-carboxamide

This protocol is a representative example of how 1-methylpiperidine-4-carbonyl chloride can be used to synthesize a butyrophenone analog.

Materials:

-

1-Methylpiperidine-4-carbonyl chloride hydrochloride (from previous step)

-

4-Chloro-4'-fluorobutyrophenone

-

A suitable amine, for example, 1-(4-fluorophenyl)butan-1-one

-

Triethylamine (Et₃N) or another non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Dissolve 1-(4-fluorophenyl)butan-1-one (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.

-

To this solution, add a solution of crude 1-methylpiperidine-4-carbonyl chloride hydrochloride (1.2 eq) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the final butyrophenone analog.

Synthesis of Piperidine-Substituted Pyridazine Derivatives

Piperidine-substituted pyridazines have been investigated as potential antagonists for muscarinic M4 receptors, making them relevant targets for CNS drug discovery.[4]

Experimental Protocol: Representative Synthesis of a Piperidine-Substituted Pyridazine Derivative

This protocol provides a general method for preparing a core scaffold of this class of compounds.[4]

Materials:

-

3,6-Dichloropyridazine

-

1-Methylpiperidine

-

Piperazine

-

Organic solvent (e.g., Ethyl Acetate)

-

Water

-

Brine

-

Silica gel for chromatography

Procedure:

Step 1: Synthesis of 3-chloro-6-(1-methylpiperidin-4-yl)pyridazine

-

In a reaction vessel, combine 3,6-dichloropyridazine (1.0 eq) and 1-methylpiperidine (1.2 eq).

-

Heat the reaction mixture to 200 °C for 1-2 hours.[4]

-

Monitor the reaction by TLC or LC-MS.

Step 2: Synthesis of 3-(piperazin-1-yl)-6-(1-methylpiperidin-4-yl)pyridazine

-

To the crude reaction mixture from Step 1, add piperazine (5.0 eq) and continue heating at 200 °C for 12-16 hours.[4]

-

After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

-

Purify the crude product by silica gel chromatography to obtain the desired product.

Data Presentation

Table 1: Summary of Reaction Yields

| Compound Name | Starting Material | Reaction Type | Yield (%) | Reference |

| This compound | Isonipecotic acid | Reductive Amination | 91% | [5] |

| 1-(tert-butyl) 4-methyl piperidine-1,4-dicarboxylate | Methyl piperidine-4-carboxylate hydrochloride | Boc-protection | 90% | [6] |

| 4-[(3,4-dichloro-phenyl)-ethyl-carbamoyl]-piperidine-1-carboxylic acid-tert-butyl ester | 4-(3,4-dichloro-phenylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester | N-alkylation | 56% | [7] |

Visualizations

Synthetic Workflow for Butyrophenone Analog

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs | Bentham Science [eurekaselect.com]

- 3. Butyrophenone - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 7. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

Application Notes and Protocols: 1-Methylpiperidine-4-carboxylic Acid Hydrochloride as a Versatile Scaffold for Novel Drug Candidates

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methylpiperidine-4-carboxylic acid hydrochloride is a valuable heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse range of novel drug candidates. Its rigid piperidine core allows for precise spatial orientation of functional groups, enabling targeted interactions with various biological macromolecules. This document provides an overview of its application in the development of monoamine reuptake inhibitors and antimycobacterial agents, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

I. Application in Monoamine Reuptake Inhibitors